N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a tetrahydrofuran-2-ylmethyl group, and a pyrrolidine-3-carboxamide group . These groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized by coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzamides .Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Medicinal Chemistry and Biological Target Inhibition
Compounds related to N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide have been extensively studied for their potential as inhibitors against various biological targets. For instance, thiazole-aminopiperidine hybrids have shown promise as novel inhibitors of Mycobacterium tuberculosis GyrB, displaying significant antituberculosis activity without cytotoxicity at relevant concentrations (Jeankumar et al., 2013). Similarly, fluoro-substituted benzo[b]pyran derivatives have been evaluated for their anticancer activities, particularly against lung cancer, showcasing the versatility of fluoro-containing compounds in drug development (Hammam et al., 2005).
Synthesis of Novel Pharmaceuticals
The synthesis and pharmacological evaluation of novel compounds, including those with thiazolo[3,2-a]pyrimidine derivatives, have been conducted to assess anti-inflammatory and antinociceptive activities. Such studies highlight the potential of fluoro-containing molecules in developing new therapeutic agents with lower ulcerogenic activity and higher safety profiles (Alam et al., 2010). The diversity of chemical structures and biological activities associated with these compounds underscores the rich potential for scientific research applications, ranging from antimicrobial to anti-inflammatory and analgesic properties.
Mechanism of Action
Target of Action
The compound, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-5-oxo-N-(oxolan-2-ylmethyl)-1-phenylpyrrolidine-3-carboxamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their structure and the functional groups they carry . Some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition can lead to anti-inflammatory effects . .
Result of Action
The result of the compound’s action can vary depending on its mode of action and the biochemical pathways it affects. Some thiazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities . .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-oxo-N-(oxolan-2-ylmethyl)-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-18-9-4-10-19-21(18)25-23(31-19)27(14-17-8-5-11-30-17)22(29)15-12-20(28)26(13-15)16-6-2-1-3-7-16/h1-4,6-7,9-10,15,17H,5,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGZJKCJTNZTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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